2,3-Dimethylnon-4-en-3-ol
Description
2,3-Dimethylnon-4-en-3-ol is a branched unsaturated alcohol with the molecular formula C₁₁H₂₂O. Its structure features a nine-carbon backbone (non-) with a double bond at position 4 (en-4), methyl groups at positions 2 and 3, and a hydroxyl group at position 3. The compound’s stereochemistry and substitution pattern influence its physical properties and reactivity, particularly in electrophilic addition and oxidation reactions.
Properties
CAS No. |
89990-89-6 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,3-dimethylnon-4-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-7-8-9-11(4,12)10(2)3/h8-10,12H,5-7H2,1-4H3 |
InChI Key |
GGYPKCPPCDHMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C)(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylnon-4-en-3-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,5-dimethylhexanal with an isopropyl magnesium halide can yield the desired alcohol . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0 to 10°C .
Industrial Production Methods
Industrial production of 2,3-Dimethylnon-4-en-3-ol may involve catalytic hydrogenation of related compounds. For example, 2,5,7-trimethyl-4-octen-3-ol can be hydrogenated using catalysts such as Raney nickel or palladium on carbon . These processes are conducted at room temperature or slightly elevated temperatures in solvents like ethyl acetate or ethanol.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnon-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,3-Dimethylnon-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnon-4-en-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 2,3-Dimethylnon-4-en-3-ol and related compounds:
Structural and Functional Group Analysis
Chain Length and Branching: 2,3-Dimethylnon-4-en-3-ol has a longer carbon chain (C9) compared to 3-Methyl-4-hexyn-3-ol (C6) and 2-isopropyl-5-methylhex-4-en-1-ol (C6). This increases its hydrophobicity and may reduce volatility .
Bond Type and Reactivity: The double bond in 2,3-Dimethylnon-4-en-3-ol is less reactive toward electrophiles than the triple bond in 2,2-Dimethylnon-4-yn-3-ol. However, its allylic hydroxyl group (C3) may facilitate acid-catalyzed rearrangements or dehydration . 3-Methyl-4-hexyn-3-ol’s triple bond enables alkyne-specific reactions (e.g., cycloadditions), but its shorter chain limits applications in polymer chemistry .
Hydroxyl Group Position: The hydroxyl group at C3 in 2,3-Dimethylnon-4-en-3-ol is adjacent to the double bond, making it an allylic alcohol. This contrasts with 2-isopropyl-5-methylhex-4-en-1-ol, where the hydroxyl is at C1, reducing conjugation effects .
Physicochemical Properties (Inferred from Analogs)
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